methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of METHYL 2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
METHYL 2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, METHYL 2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and heterocyclic structures. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Thiazole derivatives: Used in various medicinal applications.
Pyrazole derivatives: Studied for their anti-inflammatory and anticancer properties
Properties
Molecular Formula |
C18H21IN4O3S2 |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
methyl 2-[(4-iodo-2-methylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21IN4O3S2/c1-23-14(11(19)9-20-23)15(24)21-18(27)22-16-13(17(25)26-2)10-7-5-3-4-6-8-12(10)28-16/h9H,3-8H2,1-2H3,(H2,21,22,24,27) |
InChI Key |
UENRKJWOWNNSDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC |
Origin of Product |
United States |
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